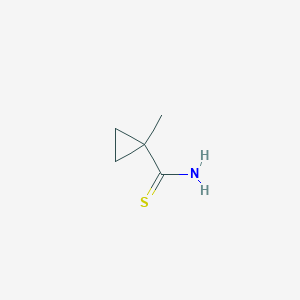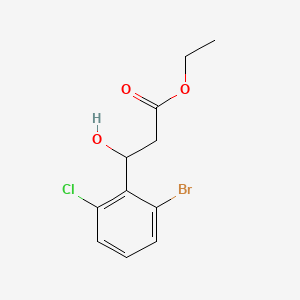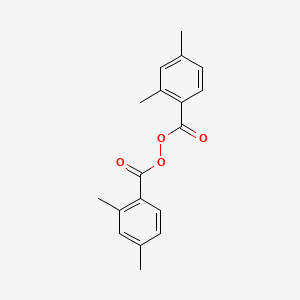
Bis(2,4,6-trimethylbenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trimethylbenzoyl) peroxide is an organic peroxide compound widely used as a photoinitiator in various polymerization processes. It is known for its ability to generate free radicals upon exposure to light, which initiates the polymerization of monomers into polymers. This compound is particularly valued in the fields of coatings, adhesives, and 3D printing due to its efficiency and effectiveness in initiating polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylbenzoyl) peroxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylbenzoyl chloride: This is achieved by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride.
Formation of this compound: The 2,4,6-trimethylbenzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters to optimize the reaction and minimize by-products.
化学反应分析
Types of Reactions
Bis(2,4,6-trimethylbenzoyl) peroxide primarily undergoes homolytic cleavage upon exposure to light, resulting in the formation of free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals generated can oxidize other compounds, leading to the formation of new products.
Polymerization: The primary application of this compound is in initiating the polymerization of monomers into polymers.
Substitution: In some cases, the free radicals can also participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include hydrogen peroxide, bases like sodium hydroxide, and various monomers for polymerization. The reactions are typically carried out under controlled light exposure to ensure efficient generation of free radicals.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific application. In polymerization reactions, the primary products are polymers, while in oxidation reactions, various oxidized organic compounds are formed.
科学研究应用
Bis(2,4,6-trimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and copolymers, enabling the development of new materials with specific properties.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to develop new biomaterials.
Medicine: The compound is used in the development of drug delivery systems and medical devices that require controlled polymerization.
Industry: In industrial applications, this compound is used in coatings, adhesives, and 3D printing to produce high-performance materials with specific characteristics.
作用机制
The mechanism of action of bis(2,4,6-trimethylbenzoyl) peroxide involves the absorption of light, leading to homolytic cleavage of the peroxide bond and the generation of free radicals. These free radicals then initiate polymerization reactions by attacking monomers and forming polymer chains. The molecular targets and pathways involved include the specific monomers being polymerized and the resulting polymer structures.
相似化合物的比较
Similar Compounds
Some compounds similar to bis(2,4,6-trimethylbenzoyl) peroxide include:
Benzoyl peroxide: Another widely used photoinitiator with similar applications in polymerization.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A compound with similar photoinitiating properties but different chemical structure.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Another photoinitiator with similar applications but different reactivity and properties.
Uniqueness
This compound is unique due to its high efficiency in generating free radicals and its ability to initiate polymerization reactions under mild conditions. Its specific structure allows for efficient absorption of light and homolytic cleavage, making it a valuable compound in various applications.
属性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(2,4,6-trimethylbenzoyl) 2,4,6-trimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)17(14(4)8-11)19(21)23-24-20(22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI 键 |
WMYYEDWIQKSYET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OOC(=O)C2=C(C=C(C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)




![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)

![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)

![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
